molecular formula C11H17ClN2 B1285232 4-(tert-Butyl)benzimidamide hydrochloride CAS No. 68284-01-5

4-(tert-Butyl)benzimidamide hydrochloride

Cat. No.: B1285232
CAS No.: 68284-01-5
M. Wt: 212.72 g/mol
InChI Key: ORSURHAFYGGLGI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)benzimidamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(tert-Butyl)benzimidamide hydrochloride typically involves the reaction of 4-tert-butyl benzonitrile with hydrogen chloride in ethanol and benzene at ambient temperature for 72 hours. This is followed by the addition of ammonia in ethanol at ambient temperature for 120 hours . The reaction conditions are relatively mild, making it a feasible process for industrial production.

Chemical Reactions Analysis

4-(tert-Butyl)benzimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzimidamides.

Common reagents used in these reactions include hydrogen chloride, ammonia, and various oxidizing and reducing agents . The major products formed from these reactions are typically benzimidazole and its derivatives.

Scientific Research Applications

4-(tert-Butyl)benzimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)benzimidamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

4-(tert-Butyl)benzimidamide hydrochloride can be compared with other similar compounds such as:

    2-tert-Butyl-4-methoxyphenol: Similar in structure but differs in functional groups and applications.

    tert-Butyl 4-aminobenzoate: Another compound with a tert-butyl group but different chemical properties and uses.

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, differing significantly in its applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications in scientific research.

Properties

IUPAC Name

4-tert-butylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSURHAFYGGLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560250
Record name 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68284-01-5
Record name 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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